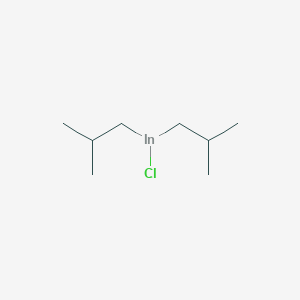
Chlorobis(2-methylpropyl)indigane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis(2-methylpropyl)indigane is a chemical compound with the molecular formula C8H18AlCl. It is known for its unique properties and applications in various fields of science and industry. This compound is particularly interesting due to its reactivity and the potential it holds for various chemical reactions and applications.
Métodos De Preparación
The synthesis of Chlorobis(2-methylpropyl)indigane typically involves the reaction of aluminum chloride with 2-methylpropyl groups. The reaction conditions often require anhydrous environments to prevent hydrolysis and ensure the purity of the product. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and yield.
Análisis De Reacciones Químicas
Chlorobis(2-methylpropyl)indigane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced, although this is less common compared to oxidation.
Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chlorobis(2-methylpropyl)indigane has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions.
Medicine: There is interest in its potential therapeutic applications, although this is still in the early stages.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Chlorobis(2-methylpropyl)indigane involves its interaction with specific molecular targets. It can act as a catalyst in certain reactions, facilitating the formation of products by lowering the activation energy. The pathways involved in its action depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Chlorobis(2-methylpropyl)indigane can be compared with other similar compounds such as diisobutylaluminum chloride and chlorobis(dppe)iron hydride. These compounds share some similarities in their reactivity and applications but differ in their specific properties and uses. This compound is unique due to its specific molecular structure and the resulting chemical behavior.
Propiedades
Número CAS |
143500-51-0 |
|---|---|
Fórmula molecular |
C8H18ClIn |
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
chloro-bis(2-methylpropyl)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;1H;/q;;;+1/p-1 |
Clave InChI |
FEPLEJGJECSIQW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[In](CC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


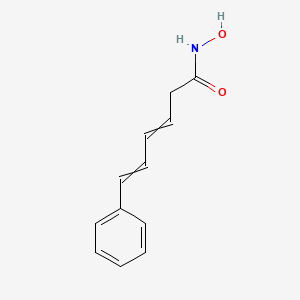
![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)

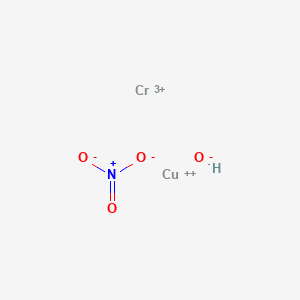
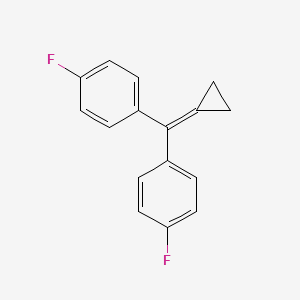
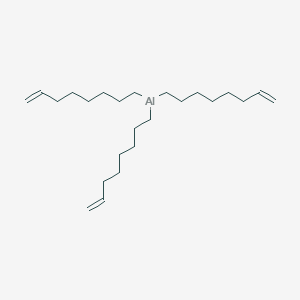
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


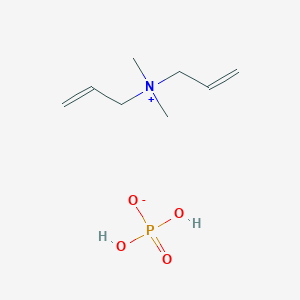

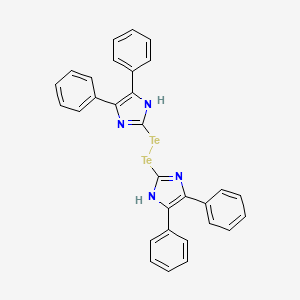
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
